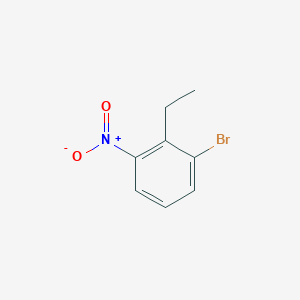
1-Bromo-2-ethyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-ethyl-3-nitrobenzene is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethyl-3-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The bromine atom is introduced via bromination, often using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Alkylation: The ethyl group is introduced through a Friedel-Crafts alkylation reaction using ethyl chloride (C2H5Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves precise control of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia (NH3) at low temperatures.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 1-bromo-2-ethyl-3-aminobenzene.
Carboxylic Acid Derivatives: Oxidation of the ethyl group yields 1-bromo-3-nitrobenzoic acid.
Scientific Research Applications
1-Bromo-2-ethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and bromo groups.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethyl-3-nitrobenzene in chemical reactions involves:
Electrophilic Aromatic Substitution: The bromine atom and nitro group influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions on the ring.
Reduction: The nitro group undergoes reduction to form an amino group, which can further participate in various biochemical pathways.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
1-Bromo-2-ethyl-3-nitrobenzene can be compared with other similar compounds, such as:
1-Bromo-3-nitrobenzene: Lacks the ethyl group, making it less bulky and potentially less reactive in certain substitution reactions.
1-Bromo-2-nitrobenzene: Lacks the ethyl group, affecting its solubility and reactivity.
1-Bromo-4-nitrobenzene: The nitro group is positioned para to the bromine atom, influencing the compound’s electronic properties and reactivity differently.
Uniqueness: The presence of both the ethyl and nitro groups in this compound makes it unique in terms of its steric and electronic properties, which can be exploited in various synthetic and research applications.
Properties
CAS No. |
702642-17-9 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-bromo-2-ethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO2/c1-2-6-7(9)4-3-5-8(6)10(11)12/h3-5H,2H2,1H3 |
InChI Key |
JEHYAZKMSSSNFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


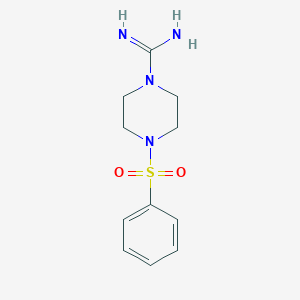
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-](/img/structure/B12522598.png)
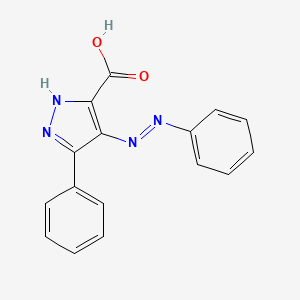

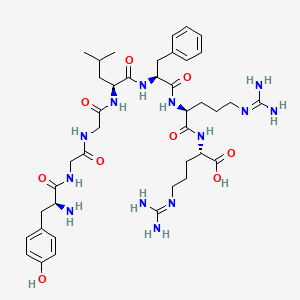
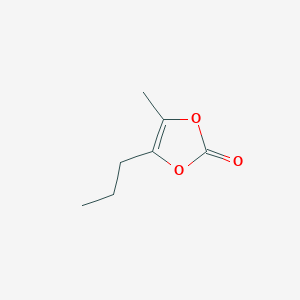
![1,1'-{1-[3-(Trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene](/img/structure/B12522637.png)
![1-Propanesulfonic acid, 2-hydroxy-3-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B12522640.png)
![5-(But-1-en-1-yl)-2-[(3,4-difluorophenyl)ethynyl]-1,3-difluorobenzene](/img/structure/B12522644.png)
![2-[4-(Benzyloxy)phenyl]-5-(thiophen-2-yl)pyrimidine](/img/structure/B12522645.png)

![3-Carbonitril-6H-benzo[c]chromen-6-one](/img/structure/B12522660.png)
